9-(2-Hydroxypropyl)adenine
Overview
Description
9-(2-Hydroxypropyl)-9H-adenine is a synthetic derivative of adenine, a purine nucleobaseIt is known for its role as a fraudulent substrate for herpes simplex virus type 1 thymidine kinase, making it a promising candidate for antiviral drug development .
Preparation Methods
The synthesis of 9-(2-Hydroxypropyl)-9H-adenine involves several steps:
Reaction of 6-chloropurine with bromopropanone: This step yields 6-chloro-9-(acetonyl)-purine.
Asymmetric hydrogenation reduction: The 6-chloro-9-(acetonyl)-purine undergoes asymmetric hydrogenation to produce ®-(+)-6-chloro-9-(2-hydroxypropyl) adenine.
Aminolysis reaction: Finally, the ®-(+)-6-chloro-9-(2-hydroxypropyl) adenine is subjected to aminolysis to obtain ®-(+)-9-(2-hydroxypropyl) adenine
These methods are efficient and yield high enantioselectivity, making them suitable for industrial production.
Chemical Reactions Analysis
9-(2-Hydroxypropyl)-9H-adenine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(2-Hydroxypropyl)-9H-adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Industry: It is used in the production of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(2-Hydroxypropyl)-9H-adenine involves its interaction with thymidine kinase from herpes simplex virus type 1. The compound acts as a fraudulent substrate, leading to the formation of dead-end complexes with viral DNA. This inhibits viral replication and proliferation .
Comparison with Similar Compounds
9-(2-Hydroxypropyl)-9H-adenine can be compared with other similar compounds such as:
Acyclovir: Another antiviral agent that targets herpes simplex virus.
Ganciclovir: Used for the treatment of cytomegalovirus infections.
Tenofovir: An antiviral drug used in the treatment of HIV and hepatitis B
What sets 9-(2-Hydroxypropyl)-9H-adenine apart is its unique interaction with herpes simplex virus type 1 thymidine kinase, making it a promising candidate for targeted antiviral therapies .
Biological Activity
9-(2-Hydroxypropyl)adenine, also known as (R)-9-(2-Hydroxypropyl)adenine, is a modified purine derivative with significant potential in medicinal chemistry, particularly as an antiviral agent. This compound exhibits notable biological activities, primarily attributed to its structural similarities to natural nucleosides. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁N₅O
- CAS Number : 14047-28-0
- Molecular Weight : 193.21 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water
The compound features a purine base structure with a hydroxylpropyl group at the 9-position of the adenine ring, which is crucial for its biological activity.
This compound is primarily recognized for its antiviral properties, particularly against human immunodeficiency virus (HIV). Its mechanism of action is believed to involve:
- Inhibition of Reverse Transcriptase : The compound competes with natural substrates for binding sites on reverse transcriptase, an enzyme critical for HIV replication. This competitive inhibition disrupts viral replication processes and has been shown to enhance the efficacy of antiretroviral therapies .
Further research is necessary to elucidate additional pathways and targets affected by this compound, as its interactions with other biological systems remain largely unexplored.
Biological Activity and Therapeutic Applications
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Antiviral Activity | Effective against HIV; inhibits reverse transcriptase. |
Potential Antitumor | Preliminary studies suggest possible anti-tumor properties. |
Immune Modulation | May enhance immune response due to structural modifications. |
Case Studies
- HIV Replication Inhibition : In vitro studies demonstrated that this compound significantly reduces HIV replication in activated peripheral blood mononuclear cells (PBMCs). The IC50 values indicate strong antiviral activity comparable to established antiretroviral drugs .
- Comparative Analysis with Tenofovir : As a structural analog of Tenofovir, this compound serves as an impurity in Tenofovir Disoproxil Fumarate formulations. Research indicates that while Tenofovir is a potent reverse transcriptase inhibitor, this compound may offer similar benefits with potentially fewer side effects due to its unique structural properties .
Synthetic Routes
Various synthetic methods have been developed to produce this compound:
Synthetic Method | Yield (%) | Advantages |
---|---|---|
Reaction of adenine with (R)-propylene oxide | ~69% | Simple starting materials |
Multi-step synthesis via R-ethyl lactate | ~35% | High stereoselectivity |
These methods highlight the challenges associated with yield and complexity in industrial production .
Properties
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYTEBKXLVLMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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